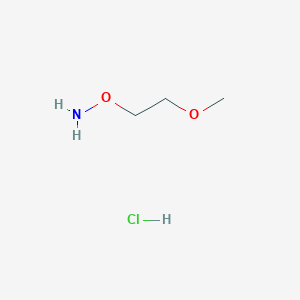

O-(2-Methoxyethyl)hydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-(2-methoxyethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c1-5-2-3-6-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOQGWUUYLYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620255 | |

| Record name | O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82172-73-4 | |

| Record name | O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of O-(2-Methoxyethyl)hydroxylamine Hydrochloride: A Comprehensive Technical Guide for Researchers

Introduction: The Strategic Importance of O-(2-Methoxyethyl)hydroxylamine Hydrochloride in Modern Chemistry

This compound is a pivotal reagent in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a flexible methoxyethyl chain attached to an aminooxy group, imparts desirable pharmacokinetic properties to parent molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not only detailed protocols but also the underlying chemical principles and strategic considerations essential for its successful laboratory and industrial-scale production.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound predominantly revolves around the O-alkylation of a hydroxylamine equivalent. The key challenge lies in achieving selective O-alkylation over the competing N-alkylation. To this end, several strategic approaches have been developed, each with distinct advantages and limitations.

O-Alkylation of N-Protected Hydroxylamines: The Workhorse of Versatility

This widely employed strategy involves the use of a protecting group on the nitrogen atom of hydroxylamine to sterically and electronically disfavor N-alkylation, thereby directing the alkylating agent to the oxygen atom.

The selection of the protecting group is critical and is dictated by factors such as stability, ease of introduction and removal, and compatibility with reaction conditions. Common N-protecting groups include phthalimide, succinimide, and di-tert-butoxycarbonyl ((Boc)2).

This traditional method involves the reaction of 2-methoxyethyl bromide with N-hydroxyphthalimide or N-hydroxysuccinimide, followed by deprotection.[1][2] While reliable, the deprotection step often requires the use of hydrazine, a hazardous reagent.[1][2]

A more contemporary approach utilizes N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) as the hydroxylamine source.[1][2] This method offers a significant advantage by circumventing the need for hydrazine in the deprotection step.[1][2] The reaction proceeds via an SN2 displacement of a suitable leaving group on the 2-methoxyethyl moiety, followed by acidic cleavage of the Boc groups.

Experimental Protocol: Synthesis via the (Boc)2NOH Method [1][2]

-

Alkylation: To a stirred solution of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) and 1-bromo-2-methoxyethane in a suitable aprotic solvent such as DMF, add a non-nucleophilic base (e.g., DBU or DIPEA) at room temperature.

-

Heat the reaction mixture to approximately 50°C and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N,N'-di-tert-butoxycarbonyl-O-(2-methoxyethyl)hydroxylamine.

-

Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution), to cleave the Boc protecting groups.

-

The product, this compound, will precipitate from the solution and can be isolated by filtration, washed with a cold non-polar solvent, and dried.

The Mitsunobu Reaction: Direct Conversion of 2-Methoxyethanol

The Mitsunobu reaction offers an elegant and direct route to O-alkylated hydroxylamines from the corresponding alcohol.[3][4] This one-pot process involves the reaction of 2-methoxyethanol with N-hydroxyphthalimide in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[4]

The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then nucleophilically attacked by the N-hydroxyphthalimide. Subsequent hydrazinolysis liberates the desired O-(2-methoxyethyl)hydroxylamine.

Experimental Protocol: Mitsunobu Reaction [4]

-

To a cooled (0°C) solution of 2-methoxyethanol, N-hydroxyphthalimide, and triphenylphosphine in an anhydrous ethereal solvent (e.g., THF), add the azodicarboxylate reagent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify the intermediate N-(2-methoxyethoxy)phthalimide by column chromatography.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol) and treat with hydrazine hydrate to cleave the phthalimide group.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct and form the hydrochloride salt of the product in solution.

-

Filter to remove the precipitate and concentrate the filtrate. The crude this compound can be purified by recrystallization.

O-Alkylation of Oximes: An Industrial Perspective

For large-scale synthesis, the O-alkylation of an oxime, such as acetone oxime or butanone oxime, followed by hydrolysis is an economically viable route.[5][6] The oxime serves as a readily available and inexpensive protected form of hydroxylamine.

The oxime is first deprotonated with a base to form the corresponding oximate anion, which then acts as a nucleophile to displace a leaving group on the 2-methoxyethyl electrophile. The resulting O-alkylated oxime is subsequently hydrolyzed under acidic conditions to liberate this compound and the corresponding ketone.[5][7]

Experimental Protocol: O-Alkylation of an Oxime (General Procedure) [5][6]

-

Oximation (if starting from hydroxylamine): React hydroxylamine hydrochloride with a ketone (e.g., butanone) in the presence of a base to form the corresponding ketoxime.[8]

-

O-Alkylation: To a solution of the ketoxime in a suitable solvent, add a base (e.g., sodium hydroxide) to generate the oximate. Then, add the alkylating agent, such as 2-methoxyethyl bromide or a sulfate derivative.

-

Heat the reaction mixture to drive the alkylation to completion.

-

Hydrolysis: After the alkylation is complete, add a strong acid, such as hydrochloric acid, to the reaction mixture. Heat to hydrolyze the O-alkylated oxime.

-

The ketone byproduct can be removed by distillation. The remaining aqueous solution contains the desired this compound, which can be isolated by evaporation of water and subsequent purification.[7]

Quantitative Data Summary

| Synthesis Pathway | Typical Yields | Key Advantages | Key Disadvantages | Scale |

| (Boc)2NOH Method | High | Rapid, avoids hydrazine, high purity | Cost of (Boc)2NOH | Lab-scale |

| Mitsunobu Reaction | Moderate to High | Direct from alcohol, one-pot alkylation | Use of stoichiometric phosphine and azodicarboxylate reagents, byproduct removal | Lab-scale |

| O-Alkylation of Oximes | High | Cost-effective, suitable for large scale | Multi-step, hydrolysis can be slow | Industrial |

Visualizing the Synthetic Pathways

The following diagrams illustrate the core chemical transformations described in this guide.

Caption: Comparative overview of the main synthetic routes.

Conclusion: A Pathway to Purity and Potency

The synthesis of this compound is a well-established yet evolving field. For laboratory-scale synthesis where purity and efficiency are paramount, the (Boc)2NOH method offers a superior profile due to its safety and high yields. The Mitsunobu reaction provides a convenient, direct route from the parent alcohol. For industrial applications, the O-alkylation of oximes remains a cost-effective and scalable strategy. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, balancing factors of cost, scale, safety, and desired purity.

References

-

Organic Syntheses. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

-

Chavan, S. P., et al. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344-2347. Available at: [Link]

-

ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Available at: [Link]

-

Chavan, S. P., et al. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344-2347. Available at: [Link]

- Google Patents. Preparation method of 2-methoxy ethylamine. (CN103936599A).

- Google Patents. Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. (WO1995018788A1).

-

Sciencemadness.org. Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Available at: [Link]

-

Tojo, Y., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 6(12), 1173-1178. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of Nitroxides and Alkoxyamines. Available at: [Link]

-

ResearchGate. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Available at: [Link]

- Google Patents. Preparation method of hydroxylamine hydrochloride. (CN103395756A).

-

ResearchGate. N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Available at: [Link]

- Google Patents. Preparation of n-substituted hydroxylamines. (US3467711A).

- Google Patents. Process for preparing O-substituted hydroxylamines. (EP0440582A1).

-

Lead Sciences. O-(2-Methoxyethyl)hydroxylamine. Available at: [Link]

- Google Patents. Method for synthesizing methoxamine hydrochloride. (CN101357895B).

-

Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of hydroxylamines. Available at: [Link]

- Google Patents. Preparation method of methoxyamine hydrochloride. (CN105330564A).

- Google Patents. The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. (CN107522181A).

-

Patsnap. Method for synthesizing methoxamine hydrochloride. Available at: [Link]

- Google Patents. Hydroxylamine synthesis method. (CN103304356A).

Sources

- 1. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Method for synthesizing methoxamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to O-(2-Methoxyethyl)hydroxylamine Hydrochloride: Properties, Reactivity, and Applications in Bioconjugation

Introduction

In the landscape of modern drug development, particularly in the field of bioconjugation, the demand for precise, stable, and versatile chemical tools is paramount. O-(2-Methoxyethyl)hydroxylamine hydrochloride (CAS No. 82172-73-4) has emerged as a critical reagent, valued for its dual functionality. It combines a highly reactive aminooxy group with a short, hydrophilic polyethylene glycol (PEG)-like linker. This structure makes it an ideal candidate for covalently linking molecules to aldehydes or ketones, a cornerstone of modern bioconjugate chemistry.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its core chemical properties, delve into the mechanism of its primary reaction—oxime ligation—and detail its practical applications, complete with experimental protocols. The objective is to provide not just a list of properties, but a deeper understanding of why this molecule is a superior choice for specific applications, grounded in authoritative scientific principles.

Section 1: Core Physicochemical Properties

This compound is supplied as a stable, crystalline solid. The hydrochloride salt form significantly enhances its stability and solubility in aqueous buffers, which is a critical attribute for biological applications.[1] Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 82172-73-4 | [1] |

| Molecular Formula | C₃H₁₀ClNO₂ | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Synonyms | Aminooxy-PEG1-methane (HCl salt) | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Solubility and Stability:

The molecule is highly soluble in polar solvents such as water, ethanol, and methanol.[3] This high aqueous solubility, conferred by the methoxyethyl group and the hydrochloride salt, is a distinct advantage over more hydrophobic linkers, as it minimizes aggregation during bioconjugation reactions.

While the hydrochloride salt provides good shelf-life under recommended storage conditions, solutions should be prepared fresh before use.[3] Like its parent compound, hydroxylamine hydrochloride, it can be sensitive to moisture and air over prolonged periods.[4]

Spectroscopic Data:

-

¹H NMR: While a specific spectrum for this exact compound is not publicly available, data for the closely related Methoxyamine Hydrochloride (CH₃ONH₂·HCl) in D₂O shows a characteristic singlet for the methoxy protons (O-CH₃) at approximately 3.88 ppm.[5] For this compound, one would expect characteristic peaks for the methoxy group (CH₃O-), the adjacent methylene group (-OCH₂-), and the methylene group next to the aminooxy function (-CH₂ONH₂).

-

IR Spectroscopy: Oximes, the product of this reagent's reaction, typically show characteristic bands around 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), and 945 cm⁻¹ (N-O).[6] The parent compound, hydroxylamine hydrochloride, exhibits distinct peaks in its IR spectrum that can be used for identification.[7]

Section 2: Core Reactivity - The Mechanism of Oxime Ligation

The primary utility of this compound stems from the reaction of its aminooxy group with a carbonyl group (an aldehyde or ketone) to form a highly stable oxime bond. This reaction is a cornerstone of chemoselective ligation, allowing for the specific joining of two molecules in a complex biological environment.

The Causality of the Reaction:

The reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by mild acid (pH ~4-6).[8][9]

-

Acid Catalysis and Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen. This step is crucial as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a potent nucleophile and attacks the activated carbonyl carbon. The enhanced nucleophilicity of alkoxyamines like this one is attributed to the "alpha effect," where the adjacent electronegative oxygen atom destabilizes the ground state of the nitrogen's lone pair, making it more reactive.

-

Formation of Tetrahedral Intermediate: This attack forms a protonated hemiaminal (a tetrahedral intermediate).

-

Dehydration and Oxime Formation: A series of proton transfers facilitates the elimination of a water molecule. The final deprotonation of the nitrogen atom yields the stable C=N oxime bond.

The diagram below illustrates this multi-step process.

Section 3: Applications in Drug Development and Research

The unique structure of this compound makes it a powerful tool in constructing complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[10][11]

Role as a Hydrophilic Linker in ADCs:

In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody.[12][13] The properties of this linker are critical to the overall efficacy and safety of the drug. The methoxyethyl moiety of this molecule serves as a short, discrete PEG linker.

-

Expertise & Experience Insight: The inclusion of this PEG-like structure is a deliberate design choice. It imparts hydrophilicity to the linker-payload complex, which can mitigate the aggregation issues often seen with highly hydrophobic cytotoxic drugs.[11] This improved solubility and stability are crucial for developing a viable therapeutic with predictable pharmacokinetics.[11][13]

The general workflow for creating an ADC using this type of chemistry involves two key stages: introducing a carbonyl handle onto the antibody and then conjugating the aminooxy-functionalized payload.

Experimental Protocol: Oxime Ligation for Protein Conjugation

This protocol describes a general, self-validating method for conjugating an aminooxy-functionalized molecule to a protein containing an aldehyde group.

1. Materials and Reagents:

-

Aldehyde-modified Protein (e.g., 5 mg/mL solution in 100 mM phosphate buffer, pH 7.4)

-

O-(2-Methoxyethyl)hydroxylamine-Payload Conjugate (10 mM stock in DMSO)

-

Aniline (1 M stock in DMSO, as catalyst)

-

Conjugation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent Size Exclusion Chromatography (SEC) setup.

2. Protocol Steps:

-

Buffer Exchange (Self-Validating Checkpoint 1):

-

Equilibrate a desalting column with Conjugation Buffer.

-

Exchange the buffer of the aldehyde-modified protein into the Conjugation Buffer.

-

Causality: The reaction is acid-catalyzed; moving to a pH of ~4.5 is essential for efficient ligation.[8]

-

Measure the protein concentration (e.g., A280) post-exchange to ensure minimal loss.

-

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, add the buffer-exchanged protein to a final concentration of 2 mg/mL.

-

Add the O-(2-Methoxyethyl)hydroxylamine-Payload stock to achieve a 20-fold molar excess over the protein.

-

Causality: A molar excess drives the reaction equilibrium towards the product, ensuring high conjugation efficiency.

-

Add aniline catalyst to a final concentration of 20 mM.

-

Insight: While the reaction proceeds without it, aniline has been shown to significantly accelerate oxime formation, allowing for shorter reaction times and potentially milder conditions.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (or 37°C for slower reactions) for 2-4 hours with gentle mixing.

-

The reaction progress can be monitored by analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to observe the formation of species with a higher Drug-to-Antibody Ratio (DAR).

-

-

Purification (Self-Validating Checkpoint 2):

-

Remove unreacted payload and catalyst by buffer exchanging the reaction mixture back into a neutral storage buffer (e.g., PBS, pH 7.4) using a desalting column or SEC.

-

Causality: This step is critical to remove toxic small molecules and ensure the final product is suitable for biological assays.

-

-

Characterization:

-

Determine the final protein concentration (A280).

-

Characterize the conjugate by UV-Vis spectroscopy, MS, and/or HIC-HPLC to determine the average DAR and the percentage of unconjugated antibody.

-

Trustworthiness: A successful conjugation is validated by a shift in retention time on HIC (more hydrophobic) and an increase in mass corresponding to the attached linker-payloads.

-

Section 4: Safety, Handling, and Storage

Safe handling and proper storage are critical for maintaining the integrity of this compound and ensuring researcher safety. The following information is based on data for the parent compound, hydroxylamine hydrochloride, and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the O-(2-Methoxyethyl) derivative.[14][15]

| Parameter | Guideline | Rationale & Source(s) |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | To prevent skin and eye irritation.[15] |

| Handling | Use in a well-ventilated area or chemical fume hood. Avoid creating dust. | The substance can be harmful if inhaled or absorbed through the skin.[16][17] |

| Incompatibilities | Strong oxidizing agents, strong bases, metals. | Can react vigorously with oxidizing agents. May be corrosive to metals.[4][14][18] |

| Storage | Store in a cool, dry, dark place. Tightly sealed under an inert atmosphere (e.g., argon). Recommended temperature: -20°C. | The compound is hygroscopic and sensitive to air and moisture.[1][4][14] Low temperature minimizes degradation. |

| Stability | Heating may cause explosive decomposition (noted for parent compound). | The N-O bond is weak. Do not heat the solid material unless specified by a validated procedure.[14] |

IMPORTANT CAVEAT: The hazard profile of this compound may differ from its parent compound. Always consult the manufacturer-provided Safety Data Sheet (SDS) prior to handling, storage, or disposal.[14][15]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool that enables precision in the complex field of bioconjugation. Its value lies in the synergy of its components: a highly reactive aminooxy group for stable oxime formation, a hydrophilic linker that enhances solubility and reduces aggregation, and a stable salt form that simplifies handling. For researchers in drug development, understanding the underlying chemical principles of this molecule—from the acid-catalyzed mechanism of ligation to the deliberate inclusion of a PEG-like spacer—is key to leveraging its full potential in creating next-generation therapeutics like Antibody-Drug Conjugates.

References

-

ResearchGate. (n.d.). (a) Proposed mechanism for the acid catalysed oxime metathesis studied... Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

-

PubChem. (n.d.). O-(Methoxymethyl)hydroxylamine hydrochloride. Retrieved from [Link]

-

Merck. (n.d.). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. Retrieved from [Link]

-

PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. Retrieved from [Link]

-

International Programme on Chemical Safety. (1993). HYDROXYLAMINE HYDROCHLORIDE ICSC: 0709. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxylamine HCl. Retrieved from [Link]

-

Lab Alley. (2025). Hydroxylamine Hydrochloride SAFETY DATA SHEET. Retrieved from [Link]

-

NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Retrieved from [Link]

-

chemister.ru. (n.d.). Properties of substance: hydroxylammonium chloride. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyamine hydrochloride. Retrieved from [Link]

-

Solstice Research Chemicals. (n.d.). Hydroxylamine hydrochloride. Retrieved from [Link]

-

Emco Dyestuff Pvt Ltd. (n.d.). Hydroxylamine hydrochloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis - O-(4-Methoxybenzyl)hydroxylamine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound | 82172-73-4 [amp.chemicalbook.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]

- 5. Methoxyamine Hydrochloride(593-56-6) 1H NMR spectrum [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. Hydroxylamine hydrochloride(5470-11-1) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. shepherd.edu [shepherd.edu]

- 16. HYDROXYLAMINE HYDROCHLORIDE [training.itcilo.org]

- 17. riccachemical.com [riccachemical.com]

- 18. media.laballey.com [media.laballey.com]

An In-depth Technical Guide to the Mechanism and Application of O-(2-Methoxyethyl)hydroxylamine Hydrochloride

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of O-(2-Methoxyethyl)hydroxylamine hydrochloride, focusing on its core mechanism of action, practical applications, and the underlying chemical principles that make it a valuable tool in modern molecular sciences. We will move beyond simple definitions to explore the causality behind its reactivity and its strategic deployment in proteomics, bioconjugation, and therapeutic development.

Core Chemical Identity and Properties

This compound is the salt form of an alkoxyamine derivative.[1] Its structure, featuring a terminal aminooxy group (–O–NH₂), is the key to its specific reactivity. The hydrochloride salt form enhances its stability and solubility in aqueous buffers, making it well-suited for biological applications. The free base is more prone to oxidation, so solutions should typically be prepared fresh before use.

The defining feature of this molecule is the presence of the hydroxylamine moiety, where the nitrogen atom is bonded to an oxygen atom. This arrangement results in the "alpha effect," where the lone pair of electrons on the adjacent oxygen atom increases the nucleophilicity of the nitrogen, making it significantly more reactive toward specific electrophiles than a standard primary amine.[2]

The Core Mechanism: Oxime Ligation

The primary mechanism of action for O-(2-Methoxyethyl)hydroxylamine is its highly chemoselective condensation reaction with carbonyl compounds—specifically aldehydes and ketones—to form a stable oxime bond.[3][4] This reaction, often referred to as oxime ligation, is a cornerstone of bioorthogonal chemistry, meaning it can proceed in a complex biological environment without interfering with native functional groups.[3][5]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophilic nitrogen of the aminooxy group attacks the electrophilic carbon of the carbonyl group.[2][6] This forms a tetrahedral intermediate known as a hemiaminal.[2]

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final, stable C=N oxime bond.[2][3]

The overall reaction is reversible, but the equilibrium strongly favors the formation of the highly stable oxime product under typical aqueous conditions.[3][7]

Critical Reaction Parameters: The Role of pH

The rate of oxime formation is highly dependent on pH. The reaction is most efficient in a slightly acidic environment, typically between pH 4 and 5.[3] This is a critical insight for experimental design.

-

Causality: At this pH, a sufficient concentration of the carbonyl group is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack.[3] However, if the pH is too low (pH < 4), the aminooxy group of the hydroxylamine becomes protonated (forming R-ONH₃⁺), rendering it non-nucleophilic and halting the reaction.[2] Conversely, at higher pH, there is insufficient acid to catalyze the crucial dehydration step.[8] Therefore, a pH of ~4.5 represents the optimal balance for maximizing the reaction rate.

Accelerating the Reaction: Aniline Catalysis

While oxime ligation proceeds under mild conditions, its rate can be insufficient for applications requiring rapid conjugation, such as radiolabeling. The reaction can be accelerated by orders of magnitude through the use of nucleophilic catalysts, with aniline and its derivatives being the most common.[4][5][9]

The catalyst functions by first reacting with the carbonyl to form a protonated imine (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the alkoxyamine than the original carbonyl. After the alkoxyamine attacks the iminium ion, the aniline catalyst is regenerated, completing the catalytic cycle.

Field Applications & Experimental Protocols

The reliability and specificity of oxime ligation make O-(2-Methoxyethyl)hydroxylamine a versatile tool for researchers.

Application in Proteomics: Labeling Carbonyl Modifications

In proteomics, identifying post-translational modifications is crucial. Oxidative stress can lead to the formation of aldehyde and ketone groups on protein side chains. O-(2-Methoxyethyl)hydroxylamine, often functionalized with a reporter tag (like biotin or a fluorescent dye), can be used to specifically label these carbonyl sites for detection and quantification.[10][11] Additionally, it is used in specialized workflows to cleave specific peptide bonds (Asn-Gly) for protein characterization.[12][13][14]

Experimental Protocol: General Protein Carbonyl Labeling

This protocol provides a self-validating framework for labeling carbonyl groups on a protein sample using a biotin-tagged alkoxyamine for subsequent enrichment and analysis.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Biotin-tagged O-(2-Methoxyethyl)hydroxylamine derivative in DMSO.

-

Prepare a 1 M Sodium Acetate buffer and adjust the pH to 4.7.

-

Prepare your protein sample in a compatible buffer (e.g., PBS). A typical protein concentration is 1-5 mg/mL.

-

-

Labeling Reaction:

-

Rationale: The reaction is performed at a slightly acidic pH to maximize the rate of oxime formation as previously described.

-

In a microcentrifuge tube, combine 100 µL of your protein sample with 20 µL of the 1 M Acetate buffer (final concentration ~167 mM).

-

Add the biotin-tagged alkoxyamine stock solution to a final concentration of 2-5 mM.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

Self-Validation Control: Run a parallel reaction without the alkoxyamine reagent to serve as a negative control for non-specific binding during enrichment.

-

-

Removal of Excess Reagent:

-

Rationale: Excess, unreacted labeling reagent must be removed to prevent interference in downstream applications.

-

Use a desalting column (e.g., SpinOUT™ GT-600) equilibrated with PBS to separate the labeled protein from the small-molecule reagent. Follow the manufacturer's instructions.

-

-

Enrichment and Analysis:

-

The purified, labeled protein sample is now ready for downstream applications, such as incubation with streptavidin-coated beads for affinity purification, followed by SDS-PAGE or mass spectrometry analysis.

-

Application in Drug Development: Bioconjugation and ADCs

In drug development, oxime ligation is a powerful method for creating stable bioconjugates, such as antibody-drug conjugates (ADCs).[15][16] An antibody can be engineered or modified to contain an aldehyde or ketone group at a specific site. A potent cytotoxic drug, functionalized with an alkoxyamine group like O-(2-Methoxyethyl)hydroxylamine, can then be attached to the antibody.

The exceptional stability of the resulting oxime bond is a major advantage in this context, ensuring that the toxic payload remains attached to the antibody in circulation until it reaches the target cancer cell.[3] This contrasts with less stable linkages like hydrazones, which may be more prone to hydrolysis.[5]

Quantitative Data Summary

The choice of reactants and conditions significantly impacts the speed and efficiency of the ligation.

| Reactants | Catalyst (100 mM) | pH | Second-Order Rate Constant (k₁) | Reference |

| Peptide-Aminooxy + Benzaldehyde | Aniline | 7.0 | 8.2 ± 1.0 M⁻¹s⁻¹ | [17] |

| Peptide-Hydrazine + Benzaldehyde | Aniline | 7.0 | ~160 M⁻¹s⁻¹ | [17] |

| General Alkoxyamine + Ketone | None | 4.5 | Slow | [4] |

| General Alkoxyamine + Ketone | Aniline (10-100 mM) | 4.5 | Up to 400-fold increase | [5] |

Table 1: Comparison of approximate reaction rates for imine-forming ligations. Note that while hydrazone formation can be faster, the resulting oxime bond is generally more stable.[17]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for precision molecular engineering. Its mechanism of action, centered on the robust and highly selective oxime ligation, provides scientists with a reliable method for modifying carbonyl-containing molecules. Understanding the core principles of its reactivity—particularly the influence of pH and the power of catalysis—is essential for leveraging its full potential in research, proteomics, and the development of next-generation therapeutics like ADCs.

References

- Benchchem. (n.d.). The Core Principles of Oxime Ligation: An In-depth Technical Guide for Researchers and Drug Development Professionals. BenchChem.

- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.

- van der Heden van Noort, G. J., et al. (2017). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Scientific Reports, 7(1), 1285.

- Kölmel, D. K., & Kool, E. T. (2017).

- Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

- Patel, V. (2025). New chemical strategy boosts accuracy in proteomics. ASBMB Today.

- Kölmel, D. K., & Kool, E. T. (2017).

- PubChem. (n.d.). O-Methylhydroxylamine hydrochloride.

- PubChem. (n.d.). O-(2-methoxyethyl)hydroxylamine.

- Devaraj, N. K., & Finn, M. G. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. ACS Macro Letters, 3(9), 929–933.

- Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry.

- G-Biosciences. (n.d.). Hydroxylamine·HCl. G-Biosciences.

- Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines.

- Hu, B., et al. (2014). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. Energy & Fuels, 28(7), 4587–4593.

- Adooq Bioscience. (n.d.).

- DC Chemicals. (n.d.).

- Welker, J. M., et al. (2018).

- Vincent, F., et al. (2024). Successive Protein Extraction Using Hydroxylamine to Increase the Depth of Proteome Coverage in Fresh, Forensic, and Archaeological Bones. Analytical Chemistry, 96(8), 3335–3342.

- Demyanenko, Y., et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples.

- Lee, S. H., & Lee, Y. S. (2004). Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide.

Sources

- 1. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New chemical strategy boosts accuracy in proteomics [asbmb.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Successive Protein Extraction Using Hydroxylamine to Increase the Depth of Proteome Coverage in Fresh, Forensic, and Archaeological Bones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. adooq.com [adooq.com]

- 16. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]

- 17. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemical Linker: A Technical Guide to O-(2-Methoxyethyl)hydroxylamine Hydrochloride in Modern Drug Development

For the discerning researcher in the vanguard of therapeutic innovation, the precision of molecular assembly is paramount. The covalent linkage of disparate molecular entities—a potent cytotoxic agent to a targeting antibody, for instance—is not merely a synthetic step but the very cornerstone of efficacy and safety. It is in this demanding context that O-(2-Methoxyethyl)hydroxylamine hydrochloride (CAS No. 82172-73-4) has emerged as a critical tool, a sophisticated linker enabling the chemoselective construction of complex bioconjugates. This guide provides an in-depth exploration of this reagent, moving beyond a simple recitation of protocols to a deeper understanding of its chemical principles, strategic applications, and the subtle yet crucial nuances that govern its successful implementation in the laboratory.

Part 1: Foundational Chemistry and Physicochemical Profile

This compound is a derivative of hydroxylamine, engineered to offer a balance of reactivity and desirable physical properties. The core of its utility lies in the aminooxy group (-ONH₂), a powerful nucleophile that exhibits exquisite chemoselectivity for aldehydes and ketones. This reactivity profile is the basis for one of the most robust and widely adopted bioconjugation strategies: oxime ligation.

Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 82172-73-4 | [1][2] |

| Molecular Formula | C₃H₁₀ClNO₂ | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Appearance | White to off-white solid or liquid | [3] |

| Solubility | Soluble in polar solvents such as water, ethanol, and methanol. | [4][5] |

| Storage Conditions | 2-8°C, desiccated. | [1] |

Note: Specific values for melting point, boiling point, and density are not consistently reported across publicly available safety data sheets and supplier information. It is recommended to consult the certificate of analysis for a specific lot.

The presence of the 2-methoxyethyl group is a deliberate design choice. This small polyethylene glycol (PEG)-like motif enhances the hydrophilicity of the reagent and the resulting conjugates.[6] This increased water solubility can be advantageous in preventing aggregation of bioconjugates, a common challenge in the development of antibody-drug conjugates (ADCs).[6]

Part 2: The Cornerstone of Application: Oxime Ligation

The primary application of this compound is in the formation of stable oxime linkages with carbonyl-containing molecules. This reaction is a cornerstone of modern bioconjugation due to its high chemoselectivity, proceeding efficiently in aqueous environments under mild pH conditions, and the exceptional stability of the resulting oxime bond compared to other linkages like hydrazones.[7][8]

Reaction Mechanism and Kinetics

The formation of an oxime is a nucleophilic addition-elimination reaction. The nitrogen atom of the aminooxy group acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N-O linkage. The reaction is typically most efficient at a slightly acidic pH (around 4.5-5), which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[8]

Caption: General mechanism of oxime bond formation.

While the reaction can proceed without a catalyst, the rate can be significantly enhanced by the addition of nucleophilic catalysts such as aniline or its derivatives.[6][9] These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then rapidly attacked by the aminooxy reagent.[10] Second-order rate constants for oxime ligations are typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, but with aniline catalysis, these rates can be accelerated up to 40-fold at neutral pH.[6][11]

Part 3: Synthesis and Handling

Synthetic Route

While detailed proprietary synthesis methods are not always publicly available, the general and established route to O-alkylhydroxylamines involves the N-alkylation of a protected hydroxylamine followed by deprotection, or the direct O-alkylation of hydroxylamine. A plausible and commonly referenced method for preparing this compound involves the reaction of 2-methoxyethanol with hydroxylamine hydrochloride.[12][13][14] A more detailed, generalized procedure based on known hydroxylamine chemistry would be as follows:

-

Preparation of the Alkylating Agent: 2-Methoxyethanol can be converted to a more reactive electrophile, such as 2-methoxyethyl chloride or bromide, by reaction with a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

-

Alkylation of Hydroxylamine: A protected form of hydroxylamine, such as acetone oxime, is often used to prevent over-alkylation. The protected hydroxylamine is deprotonated with a base (e.g., sodium hydroxide) and then reacted with the 2-methoxyethyl halide.

-

Hydrolysis and Salt Formation: The resulting O-(2-methoxyethyl)ated oxime is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to cleave the protecting group and yield O-(2-Methoxyethyl)hydroxylamine as its hydrochloride salt.[15] The product can then be purified by recrystallization.

Caption: Plausible synthetic workflow for the target compound.

Safety and Handling

This compound, like other hydroxylamine derivatives, should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not consistently available, the data for hydroxylamine hydrochloride provides a strong basis for safe handling procedures. It is crucial to treat this compound as potentially harmful if swallowed or in contact with skin, and as a potential skin and eye irritant.[7][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C and desiccated.[1]

Part 4: Experimental Protocols and Best Practices

The true measure of a reagent's value is its performance in a well-designed experiment. The following section provides a detailed protocol for the conjugation of a payload to an antibody, a common application for this compound in the development of ADCs.

Protocol: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the conjugation of an aminooxy-functionalized payload to an antibody that has been engineered to contain a site-specific aldehyde or ketone group.

Materials:

-

Aldehyde- or ketone-functionalized monoclonal antibody (mAb)

-

This compound (or a pre-functionalized payload containing this linker)

-

Aniline (catalyst)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.0

-

Quenching Solution: Acetone

-

Purification System: Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC)

-

Analytical Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (for DAR determination)

Procedure:

-

Antibody Preparation:

-

If not already in the desired buffer, exchange the antibody into the Reaction Buffer using a desalting column or tangential flow filtration.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of the aminooxy-payload (functionalized with O-(2-Methoxyethyl)hydroxylamine) in an appropriate solvent (e.g., DMSO).

-

Prepare a fresh stock solution of aniline in the Reaction Buffer.

-

-

Conjugation Reaction:

-

To the antibody solution, add the aminooxy-payload stock solution to achieve a 10-50 fold molar excess relative to the antibody. The optimal excess should be determined empirically.

-

Add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing. Monitor the progress of the reaction by analyzing small aliquots.

-

-

Quenching the Reaction (Optional):

-

Add a small amount of acetone to the reaction mixture to consume any unreacted aminooxy groups.

-

-

Purification of the ADC:

-

Remove unreacted payload, catalyst, and other small molecules by HIC, SEC, or tangential flow filtration. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs).[]

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[] Mass spectrometry provides a more precise determination of the distribution of different DAR species.[17]

-

Purity and Aggregation Analysis: Use SEC to assess the level of aggregation in the final ADC product.

-

Confirmation of Oxime Bond Formation: While mass spectrometry confirms the mass of the conjugate, techniques like FTIR can show the disappearance of the carbonyl peak and the appearance of the C=N stretch, providing direct evidence of oxime bond formation.

-

Caption: A streamlined workflow for ADC production using oxime ligation.

Field-Proven Insights and Troubleshooting

-

Causality of Reagent Excess: A significant molar excess of the aminooxy-payload is used to drive the reaction to completion, especially when dealing with low concentrations of the antibody.

-

pH Optimization: The optimal pH is a balance. While acidic conditions activate the carbonyl, a pH that is too low will protonate the aminooxy nucleophile, rendering it unreactive. Empirical optimization of the pH within the 4.5-5.5 range is often necessary.

-

Catalyst Concentration: Higher concentrations of aniline can lead to faster reaction rates, but aniline can also be toxic to cells and may need to be thoroughly removed. Newer, more efficient and less toxic catalysts are also being developed.[9]

-

Troubleshooting Low Conjugation Efficiency:

-

Verify Carbonyl Presence: Ensure that the aldehyde or ketone functionality on the antibody is present and accessible.

-

Optimize pH and Catalyst: Systematically vary the pH and aniline concentration.

-

Increase Reaction Time or Temperature: If the reaction is slow, extending the incubation time or moderately increasing the temperature can improve yields.

-

Check Reagent Quality: Ensure that the this compound has been stored properly and is not degraded.

-

Part 5: Concluding Remarks

This compound is more than just a chemical reagent; it is an enabler of precision in the complex world of bioconjugate chemistry. Its ability to forge stable, chemoselective linkages under biocompatible conditions has cemented its role in the development of next-generation therapeutics, particularly antibody-drug conjugates. By understanding the fundamental principles of its reactivity, handling it with the requisite care, and applying it within meticulously optimized protocols, researchers can harness the full potential of this alchemical linker to construct novel molecular entities with the power to transform medicine. The insights and protocols provided in this guide are intended to serve as a robust foundation for both novice and experienced scientists, empowering them to confidently and successfully employ this compound in their pursuit of scientific discovery.

References

- BenchChem. A Comparative Review of O-Methylhydroxylamine-Mediated Ligation and Other Leading Bioorthogonal Chemistries. Accessed January 12, 2026.

-

Boyarskiy, V. P., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(6), 5134. [Link]

-

Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 24(3), 333-337. [Link]

-

Boyarskiy, V. P., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. PubMed. [Link]

-

Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(63), 8836-8839. [Link]

-

Pharmaffiliates. This compound. Accessed January 12, 2026. [Link]

-

Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

-

AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. Accessed January 12, 2026. [Link]

-

Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]

-

D'Ayala, G. G., et al. (2021). This compound - 生产厂家:达阳化工(杭州)有限公司. 化工网. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

-

ResearchGate. ChemInform Abstract: Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Accessed January 12, 2026. [Link]

-

Sciencemadness.org. Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Accessed January 12, 2026. [Link]

-

Le, H., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Molecular Pharmaceutics, 15(6), 2165-2174. [Link]

- Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride. Accessed January 12, 2026.

-

LookChem. Formula:C3H9NO2.ClH. Accessed January 12, 2026. [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

-

Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

-

G-Biosciences. Hydroxylamine·HCl. Accessed January 12, 2026. [Link]

-

Agilent. Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Accessed January 12, 2026. [Link]

-

Solubility of Things. Hydroxylamine. Accessed January 12, 2026. [Link]

-

chemister.ru. hydroxylammonium chloride. Accessed January 12, 2026. [Link]

-

CPAChem. Safety data sheet. Accessed January 12, 2026. [Link]

-

Eureka. Method for synthesizing methoxamine hydrochloride. Accessed January 12, 2026. [Link]

-

BIOFOUNT. This compound. Accessed January 12, 2026. [Link]

-

Junutula, J. R., et al. (2008). Methods for site-specific drug conjugation to antibodies. Nature Biotechnology, 26(8), 925-932. [Link]

-

Material Safety Data Sheet. Hydroxylamine Hydrochloride MSDS. Accessed January 12, 2026. [Link]

-

Wikipedia. Hydroxylamine. Accessed January 12, 2026. [Link]

-

Ataman Kimya. HYDROXYLAMINE HCL. Accessed January 12, 2026. [Link]

-

Kalia, J., & Raines, R. T. (2008). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace. [Link]

-

Buffa, R., et al. (2015). The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. Carbohydrate Polymers, 132, 18-26. [Link]

-

Adams, M. L., & Gildersleeve, J. C. (2014). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Organic Letters, 16(16), 4224-4227. [Link]

-

Kalia, J. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. ThinkIR. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. O-(2-methoxyethyl)hydroxylamine,hydrochloride, CasNo.82172-73-4 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cpachem.com [cpachem.com]

- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for synthesizing methoxamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN101357895B - Method for synthesizing methoxamine hydrochloride - Google Patents [patents.google.com]

- 14. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 17. agilent.com [agilent.com]

An In-Depth Technical Guide to O-(2-Methoxyethyl)hydroxylamine Hydrochloride: Properties, Applications, and Protocols for Advanced Bioconjugation and Drug Development

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of O-(2-Methoxyethyl)hydroxylamine Hydrochloride.

This whitepaper provides a detailed exploration of this compound, a critical reagent in modern bioconjugation and pharmaceutical sciences. Authored for the discerning scientific professional, this guide moves beyond basic specifications to deliver field-proven insights into its application, underpinned by a commitment to scientific integrity and reproducibility.

Core Introduction: The Strategic Advantage of the Methoxyethyl Moiety

This compound has emerged as a valuable tool for chemists and biologists engaged in the precise modification of biomolecules. Its utility is primarily centered on the formation of stable oxime linkages with carbonyl groups (aldehydes and ketones), a cornerstone of bioorthogonal chemistry. The presence of the 2-methoxyethyl group confers specific advantages over simpler alkoxyamines, such as O-methylhydroxylamine hydrochloride, including enhanced solubility and potentially favorable pharmacokinetic properties in resulting bioconjugates.[1] This guide will delve into the nuanced chemical properties and practical applications that distinguish this reagent.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 127.57 g/mol | [2] |

| Molecular Formula | C₃H₁₀ClNO₂ | [2] |

| CAS Number | 82172-73-4 | [2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [6] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety precautions for hydroxylamine derivatives are applicable. These compounds are known to be potential skin and eye irritants.[7][8][9][10]

General Handling Precautions:

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

The Chemistry of Oxime Ligation: A Cornerstone of Bioconjugation

The primary application of this compound lies in its ability to react with aldehydes and ketones to form a stable oxime bond. This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems, making it an ideal tool for labeling and modifying proteins, peptides, and other biomolecules.[11][12]

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. The rate of this reaction is pH-dependent, with optimal conditions typically in the slightly acidic to neutral range. The use of catalysts, such as aniline, can significantly accelerate the reaction at physiological pH.[11]

Caption: The two-step mechanism of oxime ligation.

Field-Proven Experimental Protocol: Protein Conjugation via Oxime Ligation

The following protocol provides a robust, self-validating framework for the conjugation of this compound to a protein containing a carbonyl group. This protocol is adapted from established methods for oxime ligation.[11][13]

Materials:

-

Protein containing an aldehyde or ketone group (1-10 mg/mL)

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0

-

Catalyst (optional): 100 mM Aniline in DMSO or aqueous buffer

-

Purification System (e.g., size-exclusion chromatography, dialysis)

Step-by-Step Methodology:

-

Protein Preparation: Dissolve the carbonyl-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. The causality here is to ensure the protein is well-solvated and the reactive sites are accessible.

-

Reagent Addition: Add a 10- to 50-fold molar excess of this compound to the protein solution. A molar excess drives the reaction equilibrium towards the product.

-

Catalyst Addition (Optional): To enhance the reaction rate, particularly at near-neutral pH, add the aniline catalyst to a final concentration of 10-20 mM. Aniline acts as a nucleophilic catalyst, accelerating the dehydration step.[11]

-

Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C for 2-16 hours. The optimal time and temperature will depend on the reactivity of the specific carbonyl group.

-

Monitoring the Reaction: The progress of the conjugation can be monitored by analytical techniques such as LC-MS to observe the mass shift corresponding to the addition of the methoxyethyl-aminooxy moiety, or by SDS-PAGE, which will show a change in the molecular weight of the protein.

-

Purification: Upon completion, purify the protein conjugate from unreacted reagents and catalyst using a suitable method such as size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS). This step is critical for downstream applications.

Caption: Experimental workflow for protein conjugation.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable reagent in the pharmaceutical industry.

-

Antibody-Drug Conjugates (ADCs): The stable oxime linkage is highly desirable for attaching cytotoxic drugs to antibodies, ensuring that the payload remains attached until it reaches the target cell.[14]

-

PEGylation: The methoxyethyl group can be considered a short PEG linker, which can improve the solubility and pharmacokinetic profile of therapeutic proteins and peptides.

-

Diagnostic Imaging Agents: This reagent can be used to link imaging agents (e.g., PET or SPECT isotopes) to targeting molecules for in vivo imaging applications.

-

Hydrogel Formation: The formation of oxime bonds can be used to crosslink polymers to form hydrogels for drug delivery and tissue engineering.[12]

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound is a powerful and versatile reagent for researchers and drug development professionals. Its ability to form stable oxime bonds under mild conditions, coupled with the favorable properties imparted by the methoxyethyl group, makes it an excellent choice for a wide range of bioconjugation applications. By understanding its chemical principles and employing robust, validated protocols, scientists can leverage this reagent to advance their research and develop novel therapeutics and diagnostics.

References

-

Pharmaffiliates. This compound. [Link]

-

MilliporeSigma. Hydroxylamine hydrochloride Safety Data Sheet according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]

-

PubChem. O-Methylhydroxylamine hydrochloride. [Link]

-

Wikipedia. Hydroxylammonium chloride. [Link]

-

American Chemical Society. Trisubstituted hydroxylamines: From reaction discovery to drug design. [Link]

-

Organic Syntheses. Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. [Link]

-

Lab Alley. Hydroxylamine Hydrochloride – Reliable U.S. Chemical Supplier. [Link]

-

Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]

-

RSC Publishing. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]

-

RSC Publishing. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Supplementary Information. [Link]

-

PubChem. O-(Methoxymethyl)hydroxylamine hydrochloride. [Link]

-

MDPI. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

-

G-Biosciences. Hydroxylamine·HCl. [Link]

-

ResearchGate. Example 3 (O-(2-Hydroxyethyl)hydroxylamine). [Link]

-

PubChem. O-(2-azidoethyl)-hydroxylamine hydrochloride. [Link]

-

ResearchGate. What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?[Link]

-

Nature. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Link]

Sources

- 1. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (82172-73-4) for sale [vulcanchem.com]

- 3. 82172-73-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 82172-73-4 [amp.chemicalbook.com]

- 6. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]

- 7. shepherd.edu [shepherd.edu]

- 8. riccachemical.com [riccachemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. media.laballey.com [media.laballey.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. chemiis.com [chemiis.com]

Introduction: Contextualizing a Key Synthetic Intermediate

An In-depth Technical Guide to the Solubility Profile of O-(2-Methoxyethyl)hydroxylamine hydrochloride

This compound (CAS No. 82172-73-4) is a specialized hydroxylamine derivative that serves as a critical building block in modern organic synthesis.[1][2] For researchers in medicinal chemistry and drug development, its utility lies in its bifunctional nature, enabling the construction of complex molecular architectures essential for novel therapeutic agents. Similar to other hydroxylamine intermediates, it is integral to the synthesis of various Active Pharmaceutical Ingredients (APIs), where its purity and handling characteristics directly influence the quality and yield of the final product.[3]

A fundamental, yet often unpublished, parameter governing the utility of such a reagent is its solubility. Understanding the solubility profile of this compound is not merely an academic exercise; it is a prerequisite for efficient reaction design, process optimization, formulation development, and ultimately, ensuring reproducible results. This guide provides a comprehensive analysis of the theoretical solubility principles governing this compound and presents a robust, field-proven experimental protocol for its precise quantitative determination.

Physicochemical Properties and Solubility Rationale

As a hydrochloride salt of an amine, this compound is an ionic, polar compound.[4] This molecular structure is the primary determinant of its solubility behavior. The presence of the charged ammonium group and the ether linkage dictates strong dipole-dipole interactions and the capacity for hydrogen bonding.

Causality of Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The polar water or alcohol molecules can effectively solvate the chloride anion and the protonated amine cation through strong ion-dipole interactions. Furthermore, the hydrogen atoms on the hydroxyl and ammonium groups can act as hydrogen bond donors, while the oxygen atoms of the ether and hydroxyl groups act as acceptors, leading to a stable solvation shell.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected. While these solvents cannot act as hydrogen bond donors, their large dipole moments allow for effective solvation of the ionic species.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is predicted.[4] These solvents lack the polarity and hydrogen bonding capability to overcome the strong electrostatic forces of the crystal lattice of the salt.[6] Dissolving an ionic compound in a nonpolar solvent is energetically unfavorable.

The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical development specifically to enhance aqueous solubility and improve stability.[7][8]

Quantitative Solubility Profile

While extensive quantitative data for this compound is not widely available in public literature, the following table summarizes its expected solubility based on first principles. Researchers must experimentally verify these qualitative predictions for their specific applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Strong ion-dipole interactions and extensive hydrogen bonding.[5] |

| Methanol | Polar Protic | High | Similar to water, effective solvation of ions. |

| Ethanol | Polar Protic | High | Good polarity and hydrogen bonding capabilities. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity allows for effective ion solvation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong dipole moment facilitates dissolution of salts. |

| Acetone | Polar Aprotic | Low to Moderate | Lower polarity compared to DMSO/DMF, less effective at solvating ions. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | Insufficient polarity to dissolve the ionic salt. |

| Diethyl Ether | Nonpolar Aprotic | Insoluble | Nonpolar nature cannot overcome the crystal lattice energy.[6] |

| Toluene | Nonpolar Aprotic | Insoluble | Aromatic hydrocarbon with very low polarity.[4] |

| Hexane | Nonpolar Aprotic | Insoluble | Aliphatic hydrocarbon, classic nonpolar solvent.[4] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To establish a definitive, quantitative solubility value, the isothermal equilibrium method (or shake-flask method) is the gold standard.[4] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >99%)

-

Analytical grade solvents

-

Thermostatic shaker bath or incubator

-

Analytical balance (4-decimal place)

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and autosampler vials

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials (in triplicate for each solvent). "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Add a precise, known volume of the chosen solvent to each vial.

-

Causality: Using a visible excess of solid is the only way to guarantee that the resulting solution is truly saturated and in equilibrium with the solid phase.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period, typically 24 to 72 hours.[4]

-

Causality: Constant temperature is vital as solubility is temperature-dependent.[5] Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A preliminary time-course experiment (measuring concentration at 12, 24, 48, 72 hours) is recommended to empirically determine the time required to reach a stable plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same controlled temperature for several hours to permit the settling of undissolved solid.

-

To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[4]

-

Causality: Centrifugation is a crucial step to pellet fine particulates that may not settle by gravity alone. Failure to do so would lead to artificially inflated solubility measurements due to the presence of solid particles in the sample.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial. Do not disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a quick pre-rinse of the filter with a small amount of the solution to saturate any binding sites on the filter membrane.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Causality: Filtration removes any remaining microparticulates. A validated, stability-indicating HPLC method provides the necessary precision and accuracy for quantifying the analyte concentration.

-

-

Data Analysis and Reporting:

-

Quantify the concentration of the diluted sample using the HPLC system and a pre-established calibration curve.

-

Calculate the original solubility using the measured concentration and the dilution factor.

-

The final solubility should be reported as the mean ± standard deviation of the triplicate measurements, expressed in units such as mg/mL or mol/L.[4]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Sources

- 1. 82172-73-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound (82172-73-4) for sale [vulcanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. hydroxylammonium chloride [chemister.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Isolation (Recovery) [chem.ualberta.ca]

O-(2-Methoxyethyl)hydroxylamine hydrochloride safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling and Use of O-(2-Methoxyethyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable reagent in modern drug discovery and chemical synthesis, prized for its utility in forming stable oxime ethers. Its specific chemical properties, however, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing practical, field-tested insights to ensure its safe and effective use in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Core Principles of Safe Handling

The safe use of any chemical reagent is predicated on a closed loop of hazard identification, risk assessment, implementation of control measures, and emergency preparedness. This guide is structured to walk you through this process for this compound.

Hazard Identification and Risk Assessment

The foundational step in safe handling is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents several potential risks that must be managed.